molecular formula C14H20N2O2 B1381361 (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate CAS No. 1290191-65-9

(2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate

Cat. No. B1381361
CAS RN: 1290191-65-9
M. Wt: 248.32 g/mol
InChI Key: MWKAMUJIXBCKIH-YPMHNXCESA-N
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Description

(2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate, abbreviated as (2R,5S)-BAMP, is an important organic compound found in nature and used in many scientific research applications. It is a derivative of piperidine and is used for its unique properties as a chiral compound. It is used in the synthesis of various compounds, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Asymmetric Synthesis and Enantioselective Catalysis

The asymmetric synthesis of stereoisomers, including compounds structurally related to (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate, has been explored for their potential in creating enantioselectively active molecules. Such synthetic strategies are fundamental in the development of pharmaceuticals, where the control of stereochemistry can significantly impact the efficacy and safety of a drug. For instance, the synthesis of various amino acid derivatives through asymmetric methods offers a pathway to novel compounds with potential biological activities (Urones et al., 2004).

Antibacterial Activity

Research has also been conducted on compounds incorporating elements of the structure found in (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate, focusing on their antibacterial properties. For example, derivatives of 1,3,4-oxadiazole and piperidine functionalities have been synthesized and shown to exhibit valuable antibacterial effects. This underscores the potential for compounds with similar backbones to serve as templates for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Novel Ligand Synthesis for Enantioselective Catalysis

The creation of novel ligands for catalytic applications is another area of interest. By manipulating the stereochemistry of piperidine-based compounds, researchers have developed chiral ligands that influence the outcome of catalytic reactions, such as the asymmetric addition of diethylzinc to benzaldehyde. These studies contribute to the broader field of asymmetric synthesis, providing tools to achieve high enantiomeric excesses in various synthetic transformations (Alvarez-Ibarra et al., 2010).

Bacterial Kinetic Resolution and Synthesis of Non-Natural Amino Acids

The use of bacterial processes for the kinetic resolution of compounds and their subsequent transformation into enantiopure non-natural amino acids and vic-diamines has been demonstrated. Such methodologies allow for the efficient production of enantiomerically pure substances from racemic mixtures, highlighting the utility of biocatalysis in the synthesis of complex organic molecules (Morán-Ramallal et al., 2007).

Conjugate Addition Reactions

Research into the conjugate addition reactions of amines to various substrates reveals the versatility of piperidine derivatives in synthesizing complex organic structures. These reactions are crucial in building molecular complexity and introducing nitrogen-containing functional groups, essential for the development of pharmacologically active compounds (Saint-Fuscien & Dodd, 2000).

properties

IUPAC Name

benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKAMUJIXBCKIH-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180570
Record name Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate

CAS RN

1290191-65-9
Record name Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290191-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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